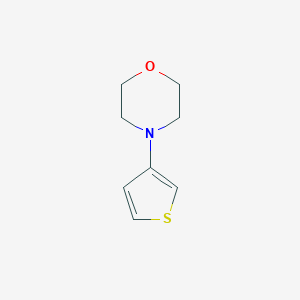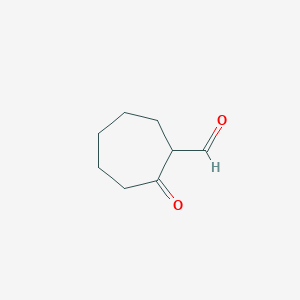![molecular formula C7H3Cl2N3 B173706 4,6-Dichloropyrido[3,2-d]pyrimidine CAS No. 175358-02-8](/img/structure/B173706.png)
4,6-Dichloropyrido[3,2-d]pyrimidine
Übersicht
Beschreibung
4,6-Dichloropyrido[3,2-d]pyrimidine is a chemical compound with the molecular formula C7H3Cl2N3 . It has a molecular weight of 200.03 and is typically found in solid form .
Synthesis Analysis
The synthesis of 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives involves various methods . For instance, one study described the synthesis of these derivatives as Mnk and HDAC inhibitors . The study revealed that the pyrido[3,2-d]pyrimidine framework and hydroxamic acid motif were essential for maintaining the activity of HDAC and Mnk .
Molecular Structure Analysis
The molecular structure of 4,6-Dichloropyrido[3,2-d]pyrimidine consists of a pyridopyrimidine core with two chlorine atoms attached at the 4 and 6 positions .
Chemical Reactions Analysis
Pyrimidines, including 4,6-Dichloropyrido[3,2-d]pyrimidine, demonstrate reactivity through electrophilic substitution reactions . These reactions include nucleophilic aromatic substitution and Suzuki coupling reactions .
Physical And Chemical Properties Analysis
4,6-Dichloropyrido[3,2-d]pyrimidine is a solid at room temperature . It has a molecular weight of 200.03 and a molecular formula of C7H3Cl2N3 .
Wissenschaftliche Forschungsanwendungen
1. Histone Deacetylase (HDAC) Inhibition
Field: Medicinal Chemistry
Summary
Histone deacetylases (HDACs) play a crucial role in regulating histone and non-histone protein acetylation levels. Abnormal changes in histone acetylation can lead to oncogene expression, making HDACs attractive targets for cancer therapy. HDAC inhibitors can increase acetylation levels, inhibit cell growth, and promote apoptosis in tumor cells. Among the HDAC inhibitors, 4,6-Dichloropyrido[3,2-d]pyrimidine derivatives have been investigated as dual inhibitors of HDAC and Mnk (MAP kinase-interacting kinases). These compounds have the potential to simultaneously inhibit both pathways, providing a novel approach to inhibiting tumor growth .
Methods and Experimental Procedures:
Results:
2. Anticancer Properties
Field: Medicinal Chemistry
Summary
Pyrido[3,4-d]pyrimidines, a related class of compounds, are known for their potential as anticancer agents. While not directly 4,6-Dichloropyrido[3,2-d]pyrimidine, these compounds share a similar pyrimidine framework. Researchers have explored pyrido[3,4-d]pyrimidines as tyrosine kinase inhibitors and matrix metalloproteinase-13 (MMP-13) inhibitors. Additionally, individual members of this class act as α1-adrenoceptor antagonists, used in medicine for nervous dysfunction .
Safety And Hazards
4,6-Dichloropyrido[3,2-d]pyrimidine is classified as having acute oral toxicity and can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .
Zukünftige Richtungen
Pyridopyrimidines, including 4,6-Dichloropyrido[3,2-d]pyrimidine, have shown therapeutic interest and have been studied for the development of new therapies . Future research may focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Eigenschaften
IUPAC Name |
4,6-dichloropyrido[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-5-2-1-4-6(12-5)7(9)11-3-10-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNJEINFWXOLQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=CN=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442072 | |
| Record name | 4,6-Dichloropyrido[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloropyrido[3,2-d]pyrimidine | |
CAS RN |
175358-02-8 | |
| Record name | 4,6-Dichloropyrido[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

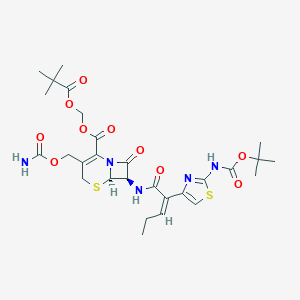
![5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B173625.png)

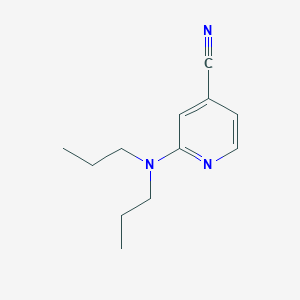
![N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B173633.png)
![1-[(4-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B173634.png)
![7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B173635.png)
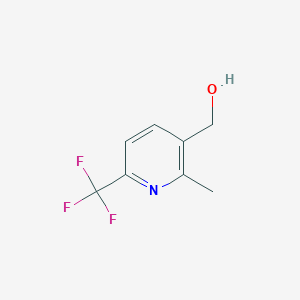
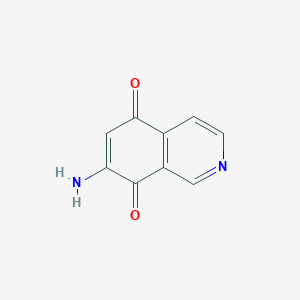
![8-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B173645.png)
![Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B173646.png)

